molecular formula C8H10S B1597445 (3-Methylphenyl)methanethiol CAS No. 25697-56-7

(3-Methylphenyl)methanethiol

Cat. No. B1597445
CAS RN: 25697-56-7
M. Wt: 138.23 g/mol
InChI Key: PNAZUQUHTIOEHF-UHFFFAOYSA-N
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Description



  • (3-Methylphenyl)methanethiol , also known as 3-methylbenzyl mercaptan , is an organic compound with the chemical formula C8H10S . It is a colorless liquid with a strong, unpleasant odor.

  • It is used in various applications, including as a flavoring agent and in the synthesis of other organic compounds.





  • Synthesis Analysis



    • The synthesis of (3-Methylphenyl)methanethiol can be achieved through various methods, including thiolation of the corresponding methylbenzene (toluene) using sulfur sources such as hydrogen sulfide or sodium hydrosulfide.





  • Molecular Structure Analysis



    • The molecular formula of (3-Methylphenyl)methanethiol is C8H10S .

    • It consists of a benzene ring with a methyl group and a thiol (-SH) group attached.





  • Chemical Reactions Analysis



    • (3-Methylphenyl)methanethiol can undergo reactions typical of thiols, including oxidation to disulfides and substitution reactions.





  • Physical And Chemical Properties Analysis



    • Density : 1.0±0.1 g/cm³

    • Boiling Point : 217.0±9.0 °C

    • Vapour Pressure : 0.2±0.4 mmHg at 25°C

    • Flash Point : 85.3±8.9 °C

    • Index of Refraction : 1.558

    • Polar Surface Area : 39 Ų

    • Polarizability : 17.4±0.5 × 10⁻²⁴ cm³




  • Scientific Research Applications

    Application 1: Biomarker for Non-Invasive Cancer Diagnosis

    • Summary of the Application : Methanethiol is a volatile sulfur compound (VSC) produced by gut bacteria from dietary methionine or endogenous enzymatic and non-enzymatic reactions in cancer cells . It contributes to the characteristic odor of cancer and may serve as a biomarker for non-invasive diagnosis .
    • Methods of Application or Experimental Procedures : The exudation of excess methanethiol and its methylated volatile metabolites by cancer patients may contribute to the “scent of cancer” . This scent can be detected and analyzed for diagnostic purposes.
    • Results or Outcomes : Many types of cancer show downregulation of SELENBP1 (an enzyme that catalyzes the oxidation of methanethiol) and upregulation of methanethiol-producing enzymes such as METTL7B . This results in elevated levels of methanethiol and its methylated derivatives in tumor tissue, body fluids, and exhaled breath of cancer patients .

    Application 2: Indicator of Dysregulated Sulfur Metabolism in Cancer

    • Summary of the Application : Methanethiol is a volatile sulfur compound (VSC) that may serve as an indicator of dysregulated sulfur metabolism in cancer . It is produced by gut bacteria and through non-enzymatic reactions in cancer cells .
    • Methods of Application or Experimental Procedures : Methanethiol levels can be measured in body fluids, breath, and excretions of cancer patients . High levels of methanethiol may indicate dysregulated sulfur metabolism, which is a hallmark of cancer .
    • Results or Outcomes : Elevated levels of methanethiol have been found in some cancers, including colorectal carcinoma (CRC) and hepatocellular carcinoma (HCC) . This has been linked to the downregulation of the tumor suppressor SELENBP1 and the upregulation of the methanethiol-producing enzyme METTL7B .

    Application 3: Production of Essential Amino Acid Methionine

    • Summary of the Application : Methanethiol is mainly used to produce the essential amino acid methionine . Methionine is an important dietary component in poultry and animal feed .
    • Methods of Application or Experimental Procedures : Methanethiol is used as a raw material in the industrial synthesis of methionine . The produced methionine is then added to animal feed to ensure the animals get the necessary amount of this essential amino acid .
    • Results or Outcomes : The use of methanethiol in the production of methionine helps to improve the nutritional value of animal feed . This can contribute to the health and growth of the animals .

    Safety And Hazards



    • Extremely flammable gas (H220)

    • Contains gas under pressure; may explode if heated (H280)

    • Toxic if inhaled (H331)

    • Very toxic to aquatic life with long-lasting effects (H410)




  • Future Directions



    • Research on (3-Methylphenyl)methanethiol could explore its applications in flavor and fragrance industries, potential medicinal uses, and environmental impact.




    Remember that this analysis is based on available information, and further research may yield additional insights. 🌟


    properties

    IUPAC Name

    (3-methylphenyl)methanethiol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H10S/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PNAZUQUHTIOEHF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)CS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H10S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20384218
    Record name (3-methylphenyl)methanethiol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20384218
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    138.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (3-Methylphenyl)methanethiol

    CAS RN

    25697-56-7
    Record name (3-methylphenyl)methanethiol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20384218
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (3-methylphenyl)methanethiol
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    F Freeman, H Lu, Q Zeng… - The Journal of Organic …, 1994 - ACS Publications
    Owing to our interest in the synthesis and bioactivity of l, 2-dithiacyclohexa-3, 5-dienes [1, 2-dithiins, eg thiaru-brine A (1) and thiarubrine B (2)], we are investigating the reactions of …
    Number of citations: 34 pubs.acs.org
    WE Haines - 1946 - books.google.com
    Although the presence of sulfur causes many petroleums to be classified as" low-grade" because of the difficulties encountered in manufacturing products to meet rigid specifications, …
    Number of citations: 3 books.google.com
    H Luo, S Tian, H Liang, H Wang, S Gao… - Nature …, 2023 - nature.com
    The cleavage and functionalization of CS bonds has become a hot topic. Here the authors report a novel and efficient protocol that enables direct oxidative cleavage and ammoxidation …
    Number of citations: 4 www.nature.com

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